
5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid typically involves the condensation of 3,4-dichlorophenyl isocyanate with appropriate aniline intermediates . The reaction conditions often include the use of basic hydrolysis to obtain the desired isoxazole carboxylic acid analogue .
Industrial Production Methods
Industrial production methods for this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been used in the discovery and design of selective S1P3 receptor allosteric agonists . The compound binds to these receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 5-Cyclopropylisoxazole-3-carboxylic acid
- 3-(2,6-Dichloro-phenyl)-5-isopropyl-isoxazole-4-carboxylic acid
Uniqueness
5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid is unique due to its specific structural features, such as the cyclopropyl and dichlorophenyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H9Cl2NO3 |
|---|---|
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
5-cyclopropyl-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9Cl2NO3/c14-8-4-3-7(5-9(8)15)11-10(13(17)18)12(19-16-11)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
Clé InChI |
BAEBEVZWGDFYTC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=NO2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





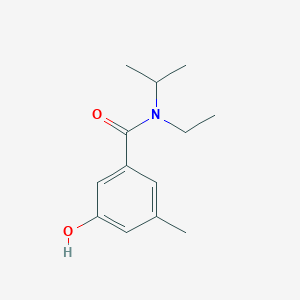

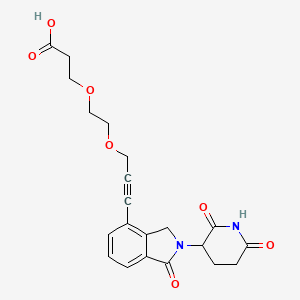
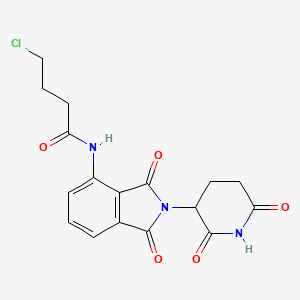
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
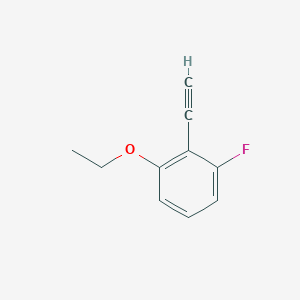

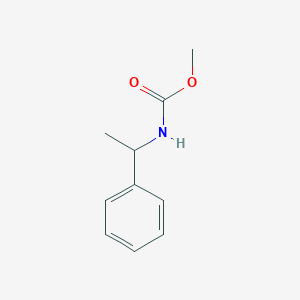
![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)


